molecular formula C15H16N2O B1667994 Benmoxin CAS No. 7654-03-7

Benmoxin

Cat. No.: B1667994
CAS No.: 7654-03-7
M. Wt: 240.30 g/mol
InChI Key: BEWNZPMDJIGBED-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benmoxin, also known as Mebamoxine, is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class . Monoamine oxidases (MAOs) are the primary targets of this compound. These enzymes are involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine, thereby playing a crucial role in mood regulation.

Mode of Action

As an MAOI, this compound inhibits the activity of monoamine oxidases. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their availability. This increased availability can help alleviate symptoms of conditions like depression .

Biochemical Pathways

As an maoi, it is known to affect the metabolic pathways of monoamine neurotransmitters .

Result of Action

The primary molecular effect of this compound is the inhibition of monoamine oxidases, leading to an increase in the levels of monoamine neurotransmitters. This can result in improved mood and reduced symptoms of depression

Action Environment

It is known that environmental factors can play a significant role in the effectiveness and stability of many drugs Factors such as temperature, pH, and presence of other substances can potentially affect the stability and efficacy of this compound

Chemical Reactions Analysis

Benmoxin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benmoxin has been used in scientific research primarily as a tool to study the effects of monoamine oxidase inhibition . Its applications include:

    Chemistry: Used to study the reactivity and stability of hydrazine derivatives.

    Biology: Employed in research on neurotransmitter metabolism and the role of monoamine oxidase in various biological processes.

    Medicine: Investigated for its potential antidepressant effects and its interactions with other drugs.

    Industry: Limited industrial applications due to its discontinued status.

Properties

IUPAC Name

N'-(1-phenylethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWNZPMDJIGBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046220
Record name Benmoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7654-03-7
Record name Benmoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7654-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benmoxin [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benmoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Benmoxin
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URL https://comptox.epa.gov/dashboard/DTXSID0046220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benmoxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENMOXIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 120 mL high-pressure autoclave were charged (E)-N′-(1-phenylethylidene)benzohydrazide (119 mg) [mw. 238.28, 0.5 mmol], [Rh(cod) (S,S)-ptbp-skewphos)]OTf (5.1 mg) [mw. 1025.08, 5.0 μmol, s/c 100], and methanesulfonic acid (0.5 mg) [mw. 96.11, 5.0 μmol, 0.01 eq.]. The system was argon-substituted 7 times. 10 mL Schlenk flask was substituted with argon, and pure water (9 mg) [mw. 18.02, 0.5 mmol, 1.0 eq.], 2,2-dimethoxypropane (0.18 mL) [mw. 104.15, d=0.85, 1.5 mmol, 3.0 eq.] and dehydrated acetone for organic synthesis (5 mL) were added. The solution was fed into an autoclave by argon pressure supply. The system was substituted with hydrogen gas, and the mixture was stirred with hydrogen gas pressurization at 1.0 MPa for 2 hr. The system was depressurized, and analyzed by high performance liquid chromatography to find that the starting material, (E)-N′-(1-phenylethylidene)benzohydrazide, remained by 38%, and the resultant product, N′-(1-phenylethyl)benzohydrazide was produced by 59%, and the decomposed product, acetophenone, was produced by 1%.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In a 120 mL high-pressure autoclave were charged (E)-N′-(1-phenylethylidene)benzohydrazide (119 mg) [mw. 238.28, 0.5 mmol], [Rh(cod) (S,S)-ptbp-skewphos)]OTf (5.1 mg) [mw. 1025.08, 5.0 μmol, s/c 100], and methanesulfonic acid (0.5 mg) [mw. 96.11, 5.0 μmol, 0.01 eq.]. The system was substituted with argon 7 times. 10 mL Schlenk flask was substituted with argon, pure water (9 mg) [mw. 18.02, 0.5 mmol, 1.0 eq.] and dehydrated acetone for organic synthesis (5 mL) were added, and the solution was fed into an autoclave by argon pressure supply. The system was substituted with hydrogen gas, and the mixture was stirred with hydrogen gas pressurization at 1.0 MPa for 2 hr. The system was depressurized, and analyzed by high performance liquid chromatography to find that the starting material, (E)-N′-(1-phenylethylidene)benzohydrazide, remained by 43%, and the resultant product, N′-(1-phenylethyl)benzohydrazide was produced by 45%, and the decomposed product, acetophenone, was produced by 7%.
Quantity
119 mg
Type
reactant
Reaction Step One
[Compound]
Name
Rh(cod) (S,S)-ptbp-skewphos
Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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